molecular formula C14H19N3O4 B2418923 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1428363-06-7

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2418923
CAS RN: 1428363-06-7
M. Wt: 293.323
InChI Key: SATNWXGVDWJYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule . It is related to the class of compounds known as PDE4B inhibitors . These inhibitors are often used in the treatment of central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems and functional groups. The compound includes a pyrazolo[5,1-b][1,3]oxazine ring system, which is a type of heterocyclic compound .

Mechanism of Action

As a PDE4B inhibitor, this compound likely works by inhibiting the enzyme phosphodiesterase 4B. This enzyme is involved in the hydrolysis of the second messenger signaling molecules cAMP and cGMP, which regulate many intracellular processes within the body .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c18-13(11-10-12-17(15-11)4-1-7-19-12)16-5-2-14(3-6-16)20-8-9-21-14/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATNWXGVDWJYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC4(CC3)OCCO4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.